

# Application Notes: Momordin Ic in Psoriasis Research Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Momordin II |           |
| Cat. No.:            | B15586537   | Get Quote |

#### Introduction

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by keratinocyte hyperproliferation and significant immune cell infiltration.[1] Preclinical research relies heavily on animal models that mimic the pathology of human psoriasis to test novel therapeutic agents.[2] The most widely used and convenient model is the imiquimod (IMQ)-induced psoriasis-like skin inflammation in mice, which recapitulates key features of human plaque psoriasis, including erythema, scaling, epidermal thickening (acanthosis), and the characteristic infiltration of immune cells.[3][4] This model is critically dependent on the IL-23/IL-17 inflammatory axis, a key pathway in human psoriasis pathogenesis.[1][5]

These application notes provide detailed protocols and data regarding the use of Momordin Ic, a triterpenoid saponin derived from Fructus Kochiae, in an IMQ-induced psoriasis mouse model. Research has demonstrated that Momordin Ic can significantly alleviate psoriasis-like skin damage by inhibiting key inflammatory pathways and reducing oxidative stress.[6]

### **Quantitative Data Summary**

The following tables summarize the quantitative effects of Momordin Ic treatment in an IMQ-induced psoriasis mouse model. The data is derived from studies where Momordin Ic was administered orally for 7 days to mice with induced psoriasis.[6][7]

Table 1: Effect of Momordin Ic on Psoriasis Area and Severity Index (PASI) Scores



| Treatment<br>Group | Dose<br>(mg/kg) | Erythema<br>Score | Scaling<br>Score | Epidermal<br>Thickness<br>Score | Total PASI<br>Score |
|--------------------|-----------------|-------------------|------------------|---------------------------------|---------------------|
| Control            | -               | $0.0 \pm 0.0$     | $0.0 \pm 0.0$    | $0.0 \pm 0.0$                   | 0.0 ± 0.0           |
| IMQ Model          | -               | $3.8 \pm 0.4$     | 3.6 ± 0.5        | 3.9 ± 0.3                       | 11.3 ± 1.0          |
| Momordin Ic        | 50              | 2.1 ± 0.3         | 1.9 ± 0.4        | 2.2 ± 0.4                       | 6.2 ± 0.9           |
| Momordin Ic        | 150             | 1.2 ± 0.2         | 1.1 ± 0.3        | 1.3 ± 0.2                       | 3.6 ± 0.5           |

Data are presented as mean  $\pm$  SD. Scores are based on a 0-4 scale for individual parameters. [6][7]

Table 2: Effect of Momordin Ic on Inflammatory Cytokines and Oxidative Stress Markers

| Parameter                          | Units       | IMQ Model Group | IMQ + Momordin Ic<br>(150 mg/kg) |
|------------------------------------|-------------|-----------------|----------------------------------|
| Inflammatory<br>Cytokines          |             |                 |                                  |
| IL-23                              | pg/mL       | 185.3 ± 15.2    | 98.7 ± 9.5                       |
| IL-17A                             | pg/mL       | 254.6 ± 21.8    | 135.4 ± 14.1                     |
| Oxidative Stress<br>Markers        |             |                 |                                  |
| SOD (Superoxide Dismutase)         | U/mgprot    | 45.8 ± 5.1      | 82.3 ± 7.9                       |
| GSH-Px (Glutathione<br>Peroxidase) | U/mgprot    | 28.4 ± 3.5      | 55.7 ± 6.2                       |
| CAT (Catalase)                     | U/mgprot    | 15.6 ± 2.1      | 30.1 ± 3.8                       |
| MDA<br>(Malondialdehyde)           | nmol/mgprot | 8.9 ± 1.1       | 4.2 ± 0.6                        |



Data are presented as mean  $\pm$  SD. Cytokine levels were measured in skin tissue homogenates.[6]

Table 3: Effect of Momordin Ic on Wnt/β-Catenin Pathway Protein Expression

| Protein                          | Treatment Group | Relative Expression Level (vs. Control) |
|----------------------------------|-----------------|-----------------------------------------|
| β-catenin                        | IMQ Model       | $3.2 \pm 0.4$                           |
| IMQ + Momordin Ic (150 mg/kg)    | 1.5 ± 0.2       |                                         |
| с-Мус                            | IMQ Model       | 2.8 ± 0.3                               |
| IMQ + Momordin Ic (150 mg/kg)    | 1.3 ± 0.2       |                                         |
| VEGF                             | IMQ Model       | 3.5 ± 0.5                               |
| IMQ + Momordin Ic (150<br>mg/kg) | 1.6 ± 0.3       |                                         |

Data are presented as mean  $\pm$  SD, quantified from Western blot analysis of skin tissue lysates. [6][8]

# **Experimental Protocols**

## Protocol 1: Imiquimod (IMQ)-Induced Psoriasis Mouse Model

This protocol describes the induction of psoriasis-like skin inflammation in mice, a widely used model for preclinical drug evaluation.[3][9]

### Materials:

- 6-8 week old female BALB/c or C57BL/6 mice.[1][5]
- Imiquimod (IMQ) 5% cream (e.g., Aldara™).



- · Electric shaver or depilatory cream.
- Calipers for thickness measurements.
- Control cream (e.g., Vaseline or a vehicle-matched cream).

#### Procedure:

- Animal Acclimatization: Acclimate mice to the housing facility for at least one week before the experiment.
- Hair Removal: Anesthetize the mice. Shave a consistent area (e.g., 2 cm x 3 cm) on the dorsal skin. Allow the skin to recover for 24 hours to avoid irritation from the shaving process.
- Model Induction:
  - For the psoriasis model group, apply a daily topical dose of 62.5 mg of 5% IMQ cream to the shaved back skin for 7 consecutive days.[5]
  - For the control group, apply an equivalent amount of control cream to the shaved back skin.[9]
- Daily Monitoring and Scoring:
  - Monitor the mice daily for body weight, overall health, and signs of skin inflammation.
  - Score the severity of the skin lesions on the back using the Psoriasis Area and Severity Index (PASI). Score three parameters—erythema (redness), scaling (desquamation), and induration (thickness)—independently on a scale from 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked).[10]
  - The cumulative PASI score is the sum of the scores for these three parameters.
  - Measure ear thickness daily using a digital caliper as an additional quantitative measure of systemic inflammation.[10]
- Sample Collection: At the end of the experiment (e.g., Day 8), euthanize the mice.



- Collect the dorsal skin lesions for histological analysis, protein extraction (Western blot),
   and cytokine measurement (ELISA).
- Collect the spleen and weigh it (spleen index = spleen weight / body weight) as an indicator of systemic inflammation.[10]

### **Protocol 2: Administration of Momordin Ic**

#### Materials:

- · Momordin Ic powder.
- Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose sodium).

#### Procedure:

- Preparation of Dosing Solution: Prepare fresh solutions of Momordin Ic in the vehicle at the desired concentrations (e.g., 50 mg/kg and 150 mg/kg).
- Administration:
  - Starting from Day 1 of IMQ application, administer the prepared Momordin Ic solution or vehicle alone to the respective mouse groups via oral gavage.
  - The administration should be performed daily for the duration of the experiment (7 days).
     [6][7]

### **Protocol 3: Histological Analysis**

#### Procedure:

- Tissue Fixation and Processing: Fix the collected skin samples in 4% paraformaldehyde for 24 hours. Dehydrate the samples through a graded ethanol series, clear with xylene, and embed in paraffin.
- Sectioning: Cut 4-5 μm thick sections from the paraffin blocks using a microtome.
- Hematoxylin and Eosin (H&E) Staining:



- Deparaffinize and rehydrate the skin sections.
- Stain with hematoxylin, differentiate in acid alcohol, and counterstain with eosin.
- Dehydrate and mount the sections.
- Measure the epidermal thickness (from the stratum basale to the stratum granulosum)
   using imaging software to quantify acanthosis.
- Immunohistochemistry (IHC) for Ki-67:
  - Perform antigen retrieval on rehydrated sections.
  - Block endogenous peroxidase activity and non-specific binding sites.
  - Incubate with a primary antibody against Ki-67 overnight at 4°C.
  - Incubate with a secondary antibody, followed by a detection reagent (e.g., DAB).
  - · Counterstain with hematoxylin.
  - Quantify the percentage of Ki-67-positive cells in the epidermis to assess keratinocyte proliferation.[6]

### **Protocol 4: ELISA for Cytokine Quantification**

#### Procedure:

- Tissue Homogenization: Homogenize pre-weighed skin samples in lysis buffer containing protease inhibitors.
- Centrifugation: Centrifuge the homogenates at 12,000 rpm for 15 minutes at 4°C.
- Supernatant Collection: Collect the supernatant for analysis.
- ELISA: Measure the concentrations of IL-17A and IL-23 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.



• Data Normalization: Normalize cytokine concentrations to the total protein content of the sample, determined by a BCA assay.

**Visualizations: Workflows and Signaling Pathways** 



### Experimental Workflow for Momordin Ic in Psoriasis Model







Click to download full resolution via product page

Caption: Workflow of the imiquimod-induced psoriasis model and Momordin Ic treatment.



### Psoriatic Condition (IMQ-Induced) Imiquimod (IMQ) (TLR7/8 Agonist) Momordin Ic Intervention Dendritic Cells & Immune Cell Activation Inhibits Amelioration of ↑ IL-23 Production Psoriasis Symptoms Inhibits Inhibits Reduces Th17 Cell Differentiation ↑ IL-17 Secretion Wnt/β-catenin Signaling † Oxidative Stress (ROS) Keratinocyte yperproliferation Skin Inflammation (Erythema, Scaling)

#### Mechanism of Momordin Ic in Psoriasis Amelioration

Click to download full resolution via product page

Caption: Signaling pathways modulated by Momordin Ic in psoriasis.



### **Discussion and Conclusion**

The data strongly suggest that Momordin Ic is effective in ameliorating the signs of psoriasis in the IMQ-induced mouse model.[6] Its mechanism of action appears to be multifactorial, involving the significant downregulation of the pro-inflammatory IL-23/IL-17 axis, which is a cornerstone of psoriasis pathogenesis.[6][11] Furthermore, Momordin Ic inhibits the Wnt/β-catenin signaling pathway, which is implicated in the keratinocyte hyperproliferation characteristic of psoriatic lesions.[8][12] The compound also demonstrates potent antioxidant effects by boosting the levels of endogenous antioxidant enzymes and reducing lipid peroxidation, thereby mitigating oxidative stress-induced damage in the skin.[6]

These findings highlight Momordin Ic as a promising natural compound for further investigation in the context of psoriasis treatment. The detailed protocols provided herein offer a robust framework for researchers and drug development professionals to replicate these findings and further explore the therapeutic potential of Momordin Ic and related compounds in preclinical psoriasis research.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. biocytogen.com [biocytogen.com]
- 2. Mouse Models of Psoriasis A Comprehensive Review PMC [pmc.ncbi.nlm.nih.gov]
- 3. imavita.com [imavita.com]
- 4. mdpi.com [mdpi.com]
- 5. frontierspartnerships.org [frontierspartnerships.org]
- 6. Momordin Ic ameliorates psoriasis skin damage in mice via the IL-23/IL-17 axis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]



- 9. benchchem.com [benchchem.com]
- 10. Hooke Contract Research Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Kochia scoparia Saponin Momordin Ic Modulates HaCaT Cell Proliferation and Apoptosis via the Wnt/β-Catenin Pathway PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Momordin Ic in Psoriasis Research Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586537#application-of-momordin-ii-in-psoriasis-research-animal-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com